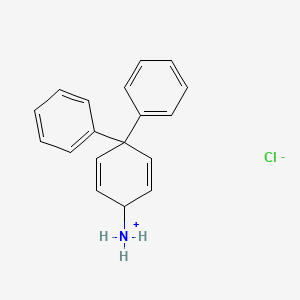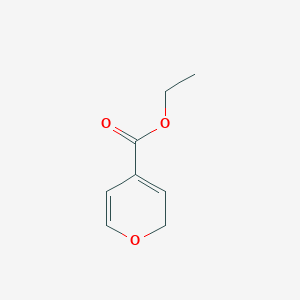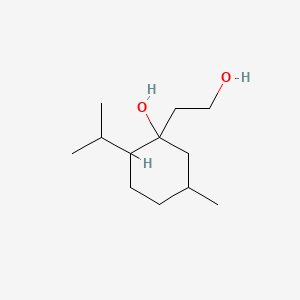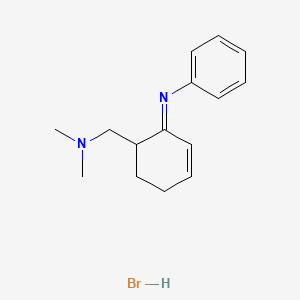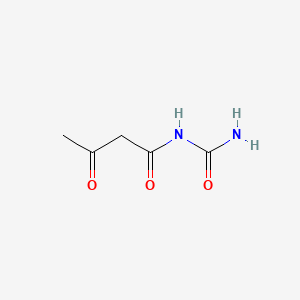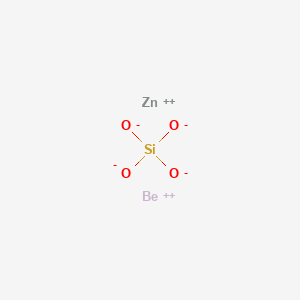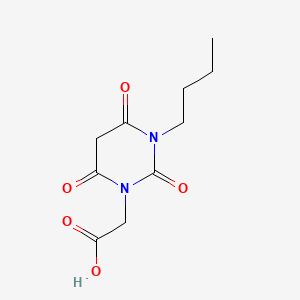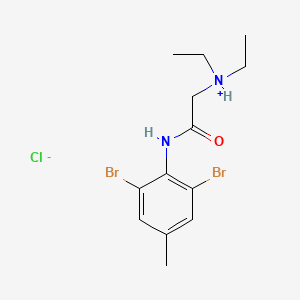
Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride: is a synthetic organic compound characterized by the presence of a dibromo-substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dibromo-4-methylaniline.
Reaction with Ethyl Chloroformate: The 2,6-dibromo-4-methylaniline is reacted with ethyl chloroformate under basic conditions to form the corresponding carbamate intermediate.
Formation of Azanium Chloride: The carbamate intermediate is then treated with diethylamine, resulting in the formation of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Controlled Temperature and Pressure: Maintaining controlled temperature and pressure conditions to ensure consistent product quality.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The compound can participate in substitution reactions, where the dibromo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Compounds with reduced bromine content.
Substitution Products: New compounds with different functional groups replacing the dibromo groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine:
Drug Development: It is explored for its potential as a lead compound in drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,6-Dibromoaniline: Shares the dibromoaniline core but lacks the additional functional groups.
4-Methylaniline: Similar structure but without the dibromo substitution.
Diethylaminoethyl Chloride: Contains the diethylaminoethyl group but lacks the dibromoaniline moiety.
Uniqueness:
Functional Groups: The presence of both dibromoaniline and diethylaminoethyl groups makes [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride unique.
Propiedades
Número CAS |
77966-70-2 |
|---|---|
Fórmula molecular |
C13H19Br2ClN2O |
Peso molecular |
414.56 g/mol |
Nombre IUPAC |
[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H |
Clave InChI |
LATRIXVLHRLHPP-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


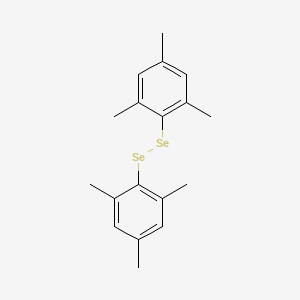
![Glycerol,[2-3h]](/img/structure/B13754889.png)
